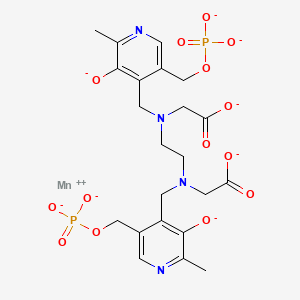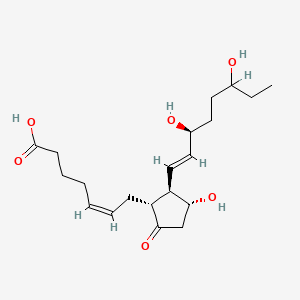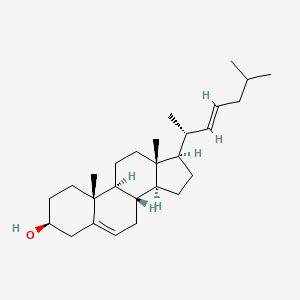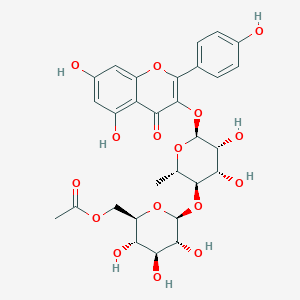
Manganese dipyridoxal diphosphate
Overview
Description
Manganese dipyridoxal diphosphate is a paramagnetic hepatobiliary contrast agent primarily used in magnetic resonance imaging (MRI) of the liver. This compound has a significantly higher affinity for hepatocytes compared to other commonly used contrast agents, making it particularly effective in differentiating between pathological and normal liver tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of manganese dipyridoxal diphosphate involves the condensation of pyridoxal 5-phosphate with ethylenediamine in methanol, facilitated by sodium hydroxide. This reaction yields a diimine intermediate, which is subsequently reduced with hydrogen over platinum on carbon in a methanol-water mixture to produce the corresponding diamine. The diamine is then reacted with bromoacetic acid in the presence of sodium hydroxide to form the N,N’-diacetic acid derivative. Finally, this derivative is treated with manganese chloride in an aqueous sodium hydroxide solution to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Manganese dipyridoxal diphosphate primarily undergoes complexation reactions due to the presence of manganese ions. It can also participate in redox reactions, where the manganese ion can change its oxidation state.
Common Reagents and Conditions:
Complexation Reactions: Typically involve ligands such as ethylenediamine and bromoacetic acid under basic conditions.
Redox Reactions: Involve oxidizing or reducing agents like hydrogen or sodium hydroxide.
Major Products: The major product of these reactions is the this compound complex itself, which is used as a contrast agent in MRI .
Scientific Research Applications
Manganese dipyridoxal diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a paramagnetic agent in various analytical techniques.
Biology: Helps in studying liver function and pathology through enhanced imaging.
Medicine: Primarily used in MRI to provide detailed images of liver tissues, aiding in the diagnosis of liver diseases.
Industry: Employed in the development of new imaging agents and techniques
Mechanism of Action
Manganese dipyridoxal diphosphate exerts its effects by selectively accumulating in hepatocytes due to its high affinity for these cells. Once inside the hepatocytes, the manganese ion enhances the contrast in MRI by shortening the relaxation times of nearby protons, thereby improving the visibility of liver tissues. The compound is eventually excreted through the biliary system .
Comparison with Similar Compounds
- Gadolinium diethylene triamine pentaacetate (Gd-DTPA)
- Gadolinium benzyloxy-proprionic-tetraacetic acid (Gd-BOPTA)
- Ferric ammonium citrate (Fe-EHPG)
Comparison: Manganese dipyridoxal diphosphate is unique due to its higher affinity for hepatocytes and its ability to provide long-lasting liver enhancement. Unlike gadolinium-based agents, which are primarily excreted through the kidneys, this compound is excreted through the biliary system, making it more suitable for liver imaging .
Properties
IUPAC Name |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQFSBKXQQZVTB-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24MnN4O14P2-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152057 | |
| Record name | Manganese dipyridoxal diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118248-94-5 | |
| Record name | (OC-6-13)-[[rel-[N(R),N′(R)]-N,N′-1,2-Ethanediylbis[N-[[3-(hydroxy-κO)-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]glycinato-κN,κO]](8-)]manganate(6-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118248-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese dipyridoxal diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118248945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese dipyridoxal diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1231686.png)
![{3,3',3''-[5-(2-amino-2-oxoethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,28,30-pentaazaheptacyclo[19.5.1.1(3,6).1(8,11).1(16,19).0(1,23).0(10,15)]triaconta-6(30),9,15,19,21(27)-pentaene-4,17,22-triyl-kappa(4)N(9),N(27),N(28),N(30)]tripropanoato}nickel](/img/structure/B1231687.png)


![(2S)-2-amino-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid](/img/structure/B1231692.png)
